molecular formula C11H19N3O2 B12937129 tert-Butyl (2-cyanopiperidin-4-yl)carbamate

tert-Butyl (2-cyanopiperidin-4-yl)carbamate

Cat. No.: B12937129
M. Wt: 225.29 g/mol
InChI Key: PYXOJLZQAZSKFM-UHFFFAOYSA-N
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Description

tert-Butyl (2-cyanopiperidin-4-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyanopiperidine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-cyanopiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-cyanopiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the synthesis makes it feasible for large-scale production, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-cyanopiperidin-4-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can produce a variety of carbamate derivatives .

Scientific Research Applications

tert-Butyl (2-cyanopiperidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of tert-Butyl (2-cyanopiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-cyanopiperidin-4-yl)carbamate is unique due to the presence of the cyanopiperidine ring, which imparts distinct chemical properties and potential biological activities. This sets it apart from other carbamate derivatives and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

tert-butyl N-(2-cyanopiperidin-4-yl)carbamate

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h8-9,13H,4-6H2,1-3H3,(H,14,15)

InChI Key

PYXOJLZQAZSKFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC(C1)C#N

Origin of Product

United States

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